molecular formula C6H8Cl2N2 B1432005 2-(Chloromethyl)-3-methylpyrazine hydrochloride CAS No. 1609400-79-4

2-(Chloromethyl)-3-methylpyrazine hydrochloride

Cat. No.: B1432005
CAS No.: 1609400-79-4
M. Wt: 179.04 g/mol
InChI Key: WRAXUPCRCRIFII-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyrazine hydrochloride is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a chloromethyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methylpyrazine hydrochloride typically involves the chloromethylation of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-methylpyrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazine N-oxides under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazine derivatives
  • Pyrazine N-oxides
  • Methylpyrazine derivatives

Scientific Research Applications

2-(Chloromethyl)-3-methylpyrazine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylpyrazine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethylpyrazine hydrochloride
  • 2-(Chloromethyl)-4-methylpyrazine hydrochloride

Comparison: 2-(Chloromethyl)-3-methylpyrazine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. For example, the presence of the methyl group at the third position can affect the compound’s steric and electronic properties, leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(chloromethyl)-3-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)9-3-2-8-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAXUPCRCRIFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-79-4
Record name Pyrazine, 2-(chloromethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-3-methylpyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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